N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by two methoxy groups at positions 2 and 5, a chlorine atom at position 4 on the phenyl ring, and a 2-methoxyphenylacetamide side chain. This compound is structurally distinct from classical psychoactive substances like the NBOMe series, as it features an acetamide core rather than an ethanamine backbone .
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-21-14-7-5-4-6-11(14)8-17(20)19-13-10-15(22-2)12(18)9-16(13)23-3/h4-7,9-10H,8H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTARPDYXBMIDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2-methoxybenzoyl chloride.
Acylation Reaction: The 4-chloro-2,5-dimethoxyaniline undergoes an acylation reaction with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzamide.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis
Acetamide groups undergo hydrolysis under acidic or basic conditions to form carboxylic acids and amines. For example, in related compounds like N-(4-chloro-2-fluorophenyl)-2-(4-methoxyphenyl)acetamide , hydrolysis yields the corresponding carboxylic acid and amine.
Conditions :
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Acidic: HCl, H₂SO₄
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Basic: NaOH, KOH
Substitution Reactions
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Nucleophilic aromatic substitution : Chlorine and fluorine substituents on aromatic rings can undergo substitution with nucleophiles (e.g., methoxide, hydroxide).
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Electrophilic substitution : Methoxy groups may direct electrophiles to specific positions on the aromatic ring.
Oxidation/Reduction
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Methoxy groups : Oxidation may convert methoxy (-OCH₃) to ketone (-CO) or carboxylic acid groups.
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Acetamide : Reduction could yield secondary amines or alcohols.
Acetamide Moiety
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Hydrolysis :
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Alkylation : Potential for N-alkylation with alkyl halides.
Chloro and Methoxy Substituents
| Group | Reactivity | Examples of Reagents |
|---|---|---|
| Chlorine (Cl) | Nucleophilic aromatic substitution | NaOMe, KOtBu, NH₃ |
| Methoxy (OCH₃) | Oxidation, electrophilic substitution | KMnO₄, HNO₃, NO₂⁺ |
Structural Considerations
The compound’s 2-methoxyphenyl group and 4-chloro-2,5-dimethoxyphenyl group introduce steric and electronic effects:
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Steric hindrance : Bulky substituents may slow reactions.
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Electronic effects : Electron-donating methoxy groups activate aromatic rings for electrophilic substitution.
Limitations of Available Data
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No direct studies : The specific compound lacks reported experimental data.
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Analogous examples : Insights are derived from structurally similar acetamides (e.g., 2-chloro-N-(4-methoxyphenyl)acetamide , N-(5-chloro-2,4-dimethoxyphenyl)acetamide ).
Recommended Research Directions
To fully characterize this compound’s reactivity:
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Hydrolysis kinetics : Compare acidic vs. basic conditions.
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Substitution reactions : Explore nucleophilic aromatic substitution with methoxide.
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Oxidation stability : Assess methoxy group reactivity under oxidizing conditions.
Scientific Research Applications
Pharmacological Applications
1. Medicinal Chemistry
- Antidepressant Activity : Research indicates that compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide may exhibit antidepressant effects through modulation of serotonin receptors. Studies on analogs have shown potential in treating mood disorders by enhancing serotonergic transmission .
- Psychoactive Substances : The compound is structurally related to various psychoactive substances, particularly those in the phenethylamine class. This linkage suggests potential applications in the development of new psychoactive drugs with therapeutic uses .
2. Toxicology
- Drug Testing and Detection : The compound's derivatives have been involved in case studies related to intoxication and overdose scenarios. For instance, derivatives such as 25I-NBOMe have been analyzed for their presence in biological samples, highlighting the need for accurate detection methods in clinical toxicology . The identification of metabolites can provide insights into the metabolism of similar compounds.
Analytical Chemistry Applications
1. Spectroscopic Analysis
- Mass Spectrometry : this compound and its derivatives are often analyzed using advanced mass spectrometry techniques to determine their structural integrity and purity. Techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) are employed for quantitative analysis in biological matrices .
2. Combinatorial Chemistry
- Library Generation : The compound has been utilized in the synthesis of combinatorial libraries aimed at discovering new therapeutic agents. Its unique structure allows for modifications that can lead to a variety of pharmacological activities, making it a valuable component in drug discovery processes .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with NBOMe Derivatives (e.g., 25C-NBOMe)
Structural Differences :
- Backbone : The target compound has an acetamide group, while 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) contains an ethanamine backbone .
- Substituents : Both share a 4-chloro-2,5-dimethoxyphenyl moiety, but 25C-NBOMe includes a benzylamine group linked to the 2-methoxyphenyl ring, whereas the acetamide derivative substitutes this with a carbonyl-linked 2-methoxyphenylacetamide.
Pharmacological Implications :
Table 1: Key Differences Between Target Compound and NBOMe Derivatives
Comparison with Other Acetamide Derivatives
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural Differences : Incorporates a nitro group and methylsulfonyl moiety, which are strong electron-withdrawing groups compared to the target compound’s methoxy groups .
- Applications : Used as a precursor for sulfur-containing heterocycles in organic synthesis , whereas the target compound’s role in synthesis is underexplored.
Pesticide Acetamides (e.g., Alachlor, Pretilachlor)
Table 2: Comparison with Other Acetamide Derivatives
Comparison with Fluorinated Analogs
- Example : N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide .
- Key Difference : The trifluoromethoxy group increases lipophilicity and metabolic resistance compared to the target’s methoxy groups. Fluorination often enhances bioavailability, suggesting the target compound may have shorter half-life .
Research Findings and Data
Physicochemical Properties
- Lipophilicity : Predicted LogP values are lower than NBOMe derivatives due to the polar acetamide group.
- Solubility : Higher aqueous solubility compared to fluorinated or sulfonated analogs .
Biological Activity
N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN\O
- Molecular Weight : 303.77 g/mol
- CAS Number : 6938-75-6
- Chemical Structure : The compound features a chloro-substituted phenyl ring and two methoxy groups, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
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Mechanism of Action :
- The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells. The presence of methoxy groups is believed to enhance its interaction with cellular targets, promoting cytotoxicity.
- Structure-activity relationship (SAR) studies indicate that modifications in the phenyl rings significantly affect the compound's efficacy against different cancer cell lines.
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Case Studies :
- In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it was reported to have IC values in the low micromolar range against colon carcinoma cells, indicating potent antitumor effects .
- A comparative analysis with standard chemotherapeutics revealed that this compound could outperform some existing drugs in specific contexts .
Antimicrobial Activity
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In Vitro Evaluation :
- The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies reported minimum inhibitory concentrations (MICs) that suggest effective bactericidal activity.
- Notably, it exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole, enhancing the overall antimicrobial efficacy .
- Mechanism of Action :
Data Table: Biological Activity Summary
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for preparing N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Answer : A standard approach involves nucleophilic substitution or condensation reactions. For example, refluxing substituted phenylacetamide precursors with acetic anhydride under controlled conditions (e.g., 30-minute reflux in acetic anhydride, followed by slow crystallization in ethanol) yields crystalline products . Optimization includes adjusting stoichiometry, reaction time, and temperature to enhance purity and yield. Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and electronic environments. For instance, methoxy and chloro groups produce distinct splitting patterns in ¹H NMR . Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) stretches (~1650–1750 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography resolves precise bond angles and torsion angles, as demonstrated in related acetamides (e.g., O1–N1–C3–C2 torsion angles of -16.7° in nitro-substituted analogs) .
Q. What intermediates are pivotal in synthesizing this compound, and how are they validated?
- Answer : Key intermediates include substituted phenylacetamide precursors (e.g., N-(4-chloro-2-nitrophenyl)methane sulfonamide) and acylating agents like acetic anhydride. Intermediates are validated via melting point analysis, elemental analysis (C, H, N), and spectroscopic cross-checks. For example, intermediates with sulfonamide groups exhibit characteristic S=O stretches in IR (~1350 cm⁻¹) .
Advanced Research Questions
Q. How do crystallographic studies elucidate intermolecular interactions and packing motifs in this compound?
- Answer : Single-crystal X-ray diffraction reveals hydrogen-bonding networks and π-π stacking. For instance, centrosymmetric head-to-tail interactions (C9–H9B⋯O3) and intermolecular N–H⋯O bonds stabilize the crystal lattice . Torsional deviations (e.g., nitro groups twisted 16.7° from the benzene plane) impact molecular conformation and packing efficiency . Such data guide predictions about solubility and stability in solid-state formulations.
Q. What computational strategies predict the compound’s reactivity in varying solvent environments?
- Answer : Density functional theory (DFT) simulations model electron density distributions, particularly at reactive sites like the chloro and methoxy substituents. Solvent polarity effects are assessed using continuum solvation models (e.g., COSMO-RS). For example, polar aprotic solvents (e.g., DMF) may stabilize transition states during nucleophilic substitution reactions .
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Answer : Contradictions arise from variability in assay conditions (e.g., cell lines, concentrations). Rigorous dose-response studies (e.g., IC₅₀ determination) and adherence to standardized protocols (e.g., OECD guidelines) are essential. Linking results to theoretical frameworks, such as structure-activity relationship (SAR) models, helps reconcile discrepancies. For example, steric effects from dimethoxy groups might reduce binding affinity in certain enzyme assays .
Q. What role do substituent electronic properties play in the compound’s stability under oxidative conditions?
- Answer : Electron-donating methoxy groups increase aromatic ring electron density, potentially enhancing oxidative stability. In contrast, electron-withdrawing chloro substituents may accelerate degradation. Accelerated stability testing (40°C/75% RH) with HPLC monitoring quantifies degradation products (e.g., quinone derivatives). Comparative studies with analogs (e.g., replacing chloro with nitro groups) reveal substituent-specific trends .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results (e.g., biological activity) using orthogonal assays (e.g., enzymatic vs. cellular assays). Statistical tools like Bland-Altman plots assess inter-study variability .
- Advanced Characterization : Pair X-ray crystallography with dynamic light scattering (DLS) to correlate solid-state structure with colloidal stability in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
